MK-886 (L-663,536): This compound effectively inhibits leukotriene biosynthesis in human polymorphonuclear leukocytes and various animal models by blocking FLAP, showcasing its potential for studying the role of leukotrienes in pathological conditions. []
MK-0591 (L-686,708): Similarly, MK-0591 potently inhibits leukotriene biosynthesis in various cells and animal models by binding to FLAP, preventing 5-lipoxygenase activation. It has demonstrated efficacy in inhibiting leukotriene production in clinical trials. [, ]
Thiopyrano[2,3,4-cd]indoles: These compounds, particularly L-699,333, exhibit potent inhibitory activity against 5-lipoxygenase and leukotriene biosynthesis by targeting FLAP. They have shown promising results in preclinical models of inflammation and asthma. []
N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound exhibited significant antifungal activities against Pythium aphanidermatum, suggesting its potential as a novel fungicide. []
8-Chloro-3-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine: This compound showed promising antifungal activities against Stemphylium lycopersici, Fusarium oxysporum sp. cucumebrium, and Botrytis cinerea, indicating its potential for developing new fungicides. []
For instance, in the crystal structure of ethyl 3-(4-chlorobenzoyl)-1-(4-chlorobenzyl)-4-(4-chlorophenyl)-2,2-dioxo-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate, the pyrrolidine ring adopts an envelope conformation, while the thiazine ring exhibits a distorted chair conformation. []
Leukotriene biosynthesis inhibitors: Compounds like MK-886 and MK-0591, containing the 1-(4-Chlorobenzyl) group, exert their inhibitory effect by binding to 5-lipoxygenase activating protein (FLAP), preventing the translocation and activation of 5-lipoxygenase enzyme and subsequent leukotriene synthesis. [, , ]
Protein kinase inhibitors: The maleimide derivative MI-1 induces DNA damage and apoptosis in human colon carcinoma cells by inhibiting protein kinases involved in cell cycle regulation and survival pathways. []
Transient Receptor Potential Vanilloid 1 Receptor Antagonists: IBTU competitively binds to the TRPV1 receptor, preventing the binding of agonists like capsaicin and inhibiting the activation of nociceptive pathways. []
(E)-N′-benzylidene-carbohydrazides: This series exhibited potent cytotoxicity against colon, prostate, and lung cancer cell lines. Compounds with a 2-hydroxy substituent on the benzylidene ring showed particularly strong cytotoxicity, while those with 4-chloro and 4-nitro substituents were the most potent, inducing apoptosis through caspase activation. []
Inhibitor of protein kinases MI-1: This maleimide derivative demonstrated significant antiproliferative activity against human colon carcinoma cells by inducing apoptosis via the mitochondria-dependent pathway and causing DNA damage through single-strand breaks and fragmentation. []
N-(thiazoaminely-2-yl)-[1-(4-chlorobenzyl)indole-3-glyoxyl-amide]: This compound and its derivative exhibited potent antitumor activity against HeLa and SKOV3 cell lines, suggesting their potential as antitumor agents. []
N -(4- tert -butyl-5-(4-chlorobenzyl)thiazol-2-yl)-2,6-difluorobenzamide: This compound showed good antitumor activity against the Hela cell line, demonstrating its potential as a lead compound for developing new antitumor drugs. []
5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides: Several compounds within this series showed high antibacterial activity against pathogenic Gram-negative bacteria like Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi, surpassing the activity of standard antibiotics like gentamicin and ciprofloxacin. []
(E)-1-(4-chlorobenzyl)-5-styrylindoline-2,3-dione: This novel isatin derivative displayed good antibacterial activity against Escherichia coli (Gram-negative) and moderate activity against Staphylococcus aureus (Gram-positive). []
4-Phenyldiazenyl-4'-[(4-chlorobenzyl)oxy]biphenyls: These novel compounds showed promising antibacterial activity against various bacteria, highlighting their potential as lead compounds for developing new antibacterial agents. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2